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2-((2,6-Diamino-3-pyridinyl)azo)phenol

Drug Metabolism Metabolite Identification Azo Dye Chemistry

2-((2,6-Diamino-3-pyridinyl)azo)phenol (CAS 61294-34-6, synonym 2'-Hydroxyphenazopyridine) is a synthetic heterocyclic azo compound with the molecular formula C11H11N5O and a molecular weight of 229.24 g/mol. The structure features a 2,6-diaminopyridine ring diazo-coupled at the 3-position to a phenol moiety with ortho-hydroxyl substitution on the phenyl ring.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 61294-34-6
Cat. No. B15364981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,6-Diamino-3-pyridinyl)azo)phenol
CAS61294-34-6
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)O
InChIInChI=1S/C11H11N5O/c12-10-6-5-8(11(13)14-10)16-15-7-3-1-2-4-9(7)17/h1-6,17H,(H4,12,13,14)
InChIKeyDAJBHCRMTJNNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,6-Diamino-3-pyridinyl)azo)phenol (CAS 61294-34-6) – Chemical Identity and Metabolite Classification


2-((2,6-Diamino-3-pyridinyl)azo)phenol (CAS 61294-34-6, synonym 2'-Hydroxyphenazopyridine) is a synthetic heterocyclic azo compound with the molecular formula C11H11N5O and a molecular weight of 229.24 g/mol [1]. The structure features a 2,6-diaminopyridine ring diazo-coupled at the 3-position to a phenol moiety with ortho-hydroxyl substitution on the phenyl ring [1]. In the scientific literature and authoritative databases, this compound is primarily characterized not as a bulk industrial dye but as a specific Phase I hydroxylated metabolite of the urinary tract analgesic drug phenazopyridine (2,6-diamino-3-phenylazopyridine) [2][3]. Its identity was first unequivocally established in rat urine following oral administration of phenazopyridine, distinguished from the para-hydroxylated isomer and other reductive cleavage products through combined TLC, IR, NMR, and mass spectrometry [2].

Why 2-((2,6-Diamino-3-pyridinyl)azo)phenol Cannot Be Interchanged with Generic Phenazopyridine or Other Positional Isomers


The procurement of 2-((2,6-Diamino-3-pyridinyl)azo)phenol for specialized research applications—such as metabolite identification, toxicological screening, or analytical reference standard development—cannot be satisfied by substituting its parent drug, phenazopyridine, or its closely related positional isomer, 4'-hydroxyphenazopyridine. The ortho-hydroxylation on the phenyl ring fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, and chromatographic retention behavior. In the mammalian system, phenazopyridine metabolism exhibits marked regiospecificity: while the para-hydroxy isomer and the 5-hydroxy-pyridyl isomer represent major metabolic routes, the specific ortho-hydroxy metabolite (this compound) serves as a distinct and essential marker confirming the activity of a particular oxidative pathway [1][2]. The inability of generic substitution to fulfill this specific biomarker role stems directly from the quantifiable differences in their physicochemical properties, including distinct computed LogP and topological polar surface area (TPSA) values that govern differential extraction, separation, and detection characteristics [3]. Interchanging these compounds would systematically invalidate the selectivity of any analytical method or metabolic study designed around the unique structural fingerprint of 2-((2,6-Diamino-3-pyridinyl)azo)phenol.

Product-Specific Quantitative Evidence for 2-((2,6-Diamino-3-pyridinyl)azo)phenol (CAS 61294-34-6) Versus Closest Analogs


Regioisomeric Differentiation: Ortho- vs. Para-Hydroxylation Site Confirmed by Spectroscopic Elucidation

The structural identity of 2-((2,6-Diamino-3-pyridinyl)azo)phenol was definitively established as the ortho-hydroxylated isomer, in direct contrast to the co-eluting para-hydroxylated isomer (4'-hydroxyphenazopyridine, CAS 64000-76-6). Pitrè and Maffei-Facino (1977) isolated both metabolites from rat urine via TLC after administration of phenazopyridine at 50 mg/kg [1]. The structures were elucidated by IR, NMR, and mass spectrometry, providing unambiguous regiochemical assignment [1]. While the quantitative ratio of ortho- to para-hydroxylated metabolites in the single-dose rat study was not reported as a numerical endpoint, the successful separation and spectroscopic distinction confirm that the two isomers possess different physical properties, enabling their discrimination [1]. The computed molecular descriptors further underscore this difference: the ortho-isomer has a predicted XLogP3 of 1.6 and a TPSA of 110 Ų, compared to the para-isomer which also has 3 hydrogen bond donors but exhibits a different spatial arrangement of the hydroxyl group, leading to distinct chromatographic retention [2].

Drug Metabolism Metabolite Identification Azo Dye Chemistry

Metabolic Fate Differentiation: 2'-Hydroxyphenazopyridine vs. Major Human Metabolite 5-Hydroxyl PAP in Quantitative Excretion Profiles

The quantitative metabolic fate of phenazopyridine differs substantially across species and across hydroxylation positions. Thomas et al. (1990) demonstrated that in humans, 5-hydroxyl PAP (hydroxylation on the pyridyl ring) is the dominant urinary metabolite, accounting for 48.3% of the administered dose [1]. In contrast, hydroxylation at the phenyl ring's 2'-position (yielding the target compound) represents a minor but analytically significant pathway [2]. The extent of azo bond reductive cleavage also differs: it is low in humans, moderate in rats, and high in mice and guinea pigs [1]. The rat, which produces detectable levels of 2'-hydroxyphenazopyridine, exhibits a metabolic profile that is the closest to humans among the tested animal models, though still not considered a particularly good surrogate [1]. This species-specific and regio-specific quantitative distribution underscores that the target compound cannot be replaced by the more abundant 5-hydroxyl PAP for studies requiring the specific ortho-hydroxylated biomarker.

Comparative Metabolism Species Differences Urinary Excretion

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity and Lipophilicity vs. Parent Drug Phenazopyridine

The introduction of an ortho-hydroxyl group on the phenyl ring of phenazopyridine significantly alters the compound's physicochemical profile. Computed properties from PubChem show that 2-((2,6-Diamino-3-pyridinyl)azo)phenol has an XLogP3 of 1.6, three hydrogen bond donors (the two amino groups on pyridine plus the phenolic -OH), and six hydrogen bond acceptors [1]. In contrast, the parent drug phenazopyridine (CAS 94-78-0) has a reported logP of approximately 2.6 to 3.8 (experimental and computed values vary) and only two hydrogen bond donors (the two amino groups) [2][3]. The increased hydrophilicity and additional hydrogen-bond donor of the hydroxylated metabolite result in different solubility, permeability, and chromatographic behavior, directly impacting its suitability for applications requiring distinct separation from the parent drug in biological matrices.

Physicochemical Profiling Lipophilicity Hydrogen Bonding

Metabolic Pathway Confirmation: Fungal Biotransformation Yields Ortho-Hydroxylated Metabolite as a Distinct Marker

In a microbial model of mammalian metabolism using the filamentous fungus Cunninghamella echinulata ATCC 9244, Foster et al. (1991) confirmed that 2'-hydroxyphenazopyridine is a discrete metabolite produced alongside the para-hydroxy isomer and a novel sulfate conjugate [1]. The para-hydroxylation pathway leading to 4'-hydroxyphenazopyridine was identified as the major route, with subsequent sulfoconjugation of the para-isomer being a prominent metabolic fate [1]. The presence of ethanol, carbon monoxide, and quinidine was shown to inhibit the formation of 4'-hydroxyphenazopyridine and its sulfate monoester, but the study's abstract does not specify whether these inhibitors differentially affected the ortho-hydroxylation pathway [1]. This microbial system provides a scalable biosynthesis route for generating the target compound as a metabolite reference standard, distinct from chemical synthesis approaches that typically yield mixtures of isomers.

Microbial Biotransformation Metabolite Production Cunninghamella echinulata

Spectral Fingerprint Differentiation: GC-MS and UV-Vis Signatures Enable Discrimination from Isomers

The target compound has a documented GC-MS spectral signature in the NIST library (NIST Number 122688), with a molecular ion peak at m/z 229, and prominent fragment peaks at m/z 108 and m/z 123 [1]. The presence of both NMR (2 spectra), FTIR (1 spectrum), UV-Vis (1 spectrum), and MS (GC) data on SpectraBase for the closely related para-isomer (p-[(2,6-Diamino-3-pyridyl)azo]phenol) confirms that these two regioisomers can be spectroscopically differentiated [2]. The ortho-hydroxy substitution pattern influences the UV-Vis absorption profile through intramolecular hydrogen bonding between the azo nitrogen and the adjacent phenolic -OH group, a feature absent in the para-isomer [3]. This intramolecular hydrogen bonding stabilizes the azo-hydrazone tautomeric equilibrium differently from the para-isomer, producing a measurable shift in the λmax and altering the acid dissociation behavior.

Analytical Chemistry Spectroscopy Reference Standard Characterization

Computed Toxicity Risk Profile Divergence from Parent Drug Based on Structural Alerts

The INTEDE Drug Metabolite database indicates that 2-((2,6-Diamino-3-pyridinyl)azo)phenol contains a structural alert related to the ALARM NMR rule for thiol-reactive substructures [1]. The database further notes that molecules with high logP (>3) and low TPSA (<75 Ų) are likely to be toxic; the target compound falls outside this alert zone (XLogP3 1.6, TPSA 110 Ų), whereas phenazopyridine (logP ~2.6–3.8, TPSA ~90 Ų) lies closer to or within the alert threshold [2]. This divergent computed toxicological profile suggests that the hydroxylated metabolite may have a reduced propensity for non-specific membrane partitioning and associated toxicity compared to the parent drug, a hypothesis that would require experimental validation.

In Silico Toxicology Drug Metabolism Safety Assessment

Precision Application Scenarios for 2-((2,6-Diamino-3-pyridinyl)azo)phenol (CAS 61294-34-6) Driven by Evidence


LC-MS/MS Reference Standard for Ortho-Hydroxylated Phenazopyridine Metabolite Quantification in Biological Matrices

The confirmed regioisomeric identity of the target compound, established via NMR, IR, and MS by Pitrè and Maffei-Facino (1977) [1], makes it the only appropriate reference standard for developing and validating quantitative LC-MS/MS methods aimed at specifically measuring the ortho-hydroxylated phenazopyridine metabolite in plasma or urine. Its distinct chromatographic retention (driven by XLogP3 1.6 and TPSA 110 Ų [2]) ensures baseline separation from the para-isomer and the more abundant 5-hydroxyl PAP metabolite (48.3% of human dose [3]), which is critical for accurate pharmacokinetic profiling in preclinical species where ortho-hydroxylation occurs.

In Vitro Cytochrome P450 Phenotyping to Identify the Isoform Responsible for Phenyl-Ring Ortho-Hydroxylation of Phenazopyridine

As demonstrated by Thomas et al. (1990), phenazopyridine undergoes both phenyl-ring and pyridyl-ring hydroxylation across species [3]. The target compound serves as the analytical endpoint for reaction phenotyping experiments using recombinant human CYP enzymes or selective chemical inhibitors in human liver microsomes. By quantifying the formation of 2'-hydroxyphenazopyridine specifically, researchers can dissect the contribution of individual CYP isoforms to the ortho-hydroxylation pathway, an endeavor that cannot be accomplished using the 5-hydroxyl PAP standard alone.

Microbial Biotransformation Scale-Up for Biosynthetic Production of Authentic Metabolite Standards

The work by Foster et al. (1991) demonstrated that Cunninghamella echinulata ATCC 9244 produces 2'-hydroxyphenazopyridine as one of its metabolic products from phenazopyridine [4]. This fungal system provides a scalable biosynthetic route to generate the metabolite in quantities suitable for use as an authentic reference standard, offering a biologically derived product that is chemically identical to the in vivo mammalian metabolite, as opposed to a purely synthetic standard that may carry isomeric impurities from non-selective chemical hydroxylation.

Toxicological Screening Reference for Structure-Activity Relationship (SAR) Studies of Aminopyridine Azo Dyes

The divergent computed toxicity profile, with the target compound's reduced lipophilicity (XLogP3 1.6 vs. 2.6–3.8 for phenazopyridine) and higher polar surface area (110 vs. 90 Ų) placing it outside standard toxicity alert thresholds [2], positions it as a reference compound in medicinal chemistry campaigns aimed at designing phenazopyridine analogs with improved safety margins. The documented ALARM NMR rule alert for thiol reactivity also flags a specific chemical feature for further experimental toxicological evaluation [5].

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